1-Butyl-2-ethylpyridin-1-ium iodide
Description
1-Butyl-2-ethylpyridin-1-ium iodide is a pyridinium-based ionic liquid (IL) featuring a nitrogen-containing heterocyclic cation substituted with alkyl chains (butyl and ethyl groups) at the 1- and 2-positions, respectively, paired with an iodide anion. Such compounds are of interest in materials science due to their tunable physicochemical properties, such as ionic conductivity, thermal stability, and solubility, which are influenced by substituent size, position, and anion interactions .
Properties
CAS No. |
138222-66-9 |
|---|---|
Molecular Formula |
C11H18IN |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
1-butyl-2-ethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H18N.HI/c1-3-5-9-12-10-7-6-8-11(12)4-2;/h6-8,10H,3-5,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LTNCMVWKXCHTOS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1CC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-ethylpyridin-1-ium iodide typically involves the quaternization of 2-ethylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
2-Ethylpyridine+Butyl iodide→1-Butyl-2-ethylpyridin-1-ium iodide
Industrial Production Methods
On an industrial scale, the production of 1-Butyl-2-ethylpyridin-1-ium iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The pyridinium ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 1-butyl-2-ethylpyridin-1-ium chloride when using sodium chloride.
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium salt.
Scientific Research Applications
1-Butyl-2-ethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in ionic liquid formulations.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in electrochemical applications and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-2-ethylpyridin-1-ium iodide involves its interaction with molecular targets through ionic and non-covalent interactions. The pyridinium ring can engage in π-π stacking and hydrogen bonding, influencing biological pathways and chemical reactions. The iodide ion can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Substituent Effects
Pyridinium iodides vary significantly based on substituent type, position, and anion composition. Key comparisons include:
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., butyl vs. methyl) typically lower melting points and enhance hydrophobicity but may reduce ionic conductivity due to increased viscosity .
- Anion Type: Triiodide (I₃⁻) compounds (e.g., [m-BrBz-1-APy]I₃) exhibit higher conductivity (10⁻⁴–10⁻³ S cm⁻¹) compared to monoiodide (I⁻) derivatives (10⁻⁷–10⁻⁴ S cm⁻¹) due to anion mobility and polyiodide chain formation .
- Substituent Position : Steric effects from 2-ethyl groups may disrupt planar stacking, reducing crystallinity compared to symmetrically substituted analogs .
Ionic Conductivity and Thermal Behavior
The conductivity of pyridinium iodides is highly dependent on anion-cation interactions and structural ordering:
- 1-Butyl-2-ethylpyridin-1-ium iodide: Expected to exhibit moderate conductivity (~10⁻⁶–10⁻⁵ S cm⁻¹) due to monoiodide anions and asymmetric cation design, similar to [MBPy] (N-butylmethylpyridinium) derivatives .
- [m-BrBz-1-APy]I₃ : Conductivity reaches 4.94×10⁻³ S cm⁻¹ at 353 K, attributed to I₃⁻ anion mobility and W-shaped polyiodide chains (I–I bond lengths: 2.912–2.939 Å) .
- Typical Monoiodides: For example, CuPbI₃ shows conductivity ~10⁻⁸ S cm⁻¹ at 298 K, highlighting the superior performance of triiodide systems .
Thermal Activation : Conductivity in ILs often follows Arrhenius behavior. For [m-BrBz-1-APy]I₃, activation energy (Eₐ) derived from linear Arrhenius plots suggests thermally driven ion hopping .
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